3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(3-morpholin-4-ylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one
Description
Properties
Molecular Formula |
C25H31N5O3S2 |
|---|---|
Molecular Weight |
513.7 g/mol |
IUPAC Name |
(5Z)-3-cyclohexyl-5-[[2-(3-morpholin-4-ylpropylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C25H31N5O3S2/c31-23-19(17-20-24(32)30(25(34)35-20)18-7-2-1-3-8-18)22(27-21-9-4-5-12-29(21)23)26-10-6-11-28-13-15-33-16-14-28/h4-5,9,12,17-18,26H,1-3,6-8,10-11,13-16H2/b20-17- |
InChI Key |
MADZVPDLFYXCAQ-JZJYNLBNSA-N |
Isomeric SMILES |
C1CCC(CC1)N2C(=O)/C(=C/C3=C(N=C4C=CC=CN4C3=O)NCCCN5CCOCC5)/SC2=S |
Canonical SMILES |
C1CCC(CC1)N2C(=O)C(=CC3=C(N=C4C=CC=CN4C3=O)NCCCN5CCOCC5)SC2=S |
Origin of Product |
United States |
Biological Activity
The compound 3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(3-morpholin-4-ylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a monoisotopic mass of approximately 517.18 Da. The structural features include a thiazolidinone moiety, which is known for various biological activities. The presence of cyclohexyl and morpholinyl groups suggests potential interactions with biological targets.
Biological Activity Overview
Research indicates that compounds in the thiazolidinone class exhibit a wide range of biological activities, including:
- Anticancer Activity : Thiazolidinone derivatives have shown promise as anticancer agents. For instance, modifications to the thiazolidinone structure can enhance cytotoxicity against various cancer cell lines.
- Antioxidant Activity : The compound's structure may confer antioxidant properties, which are beneficial in reducing oxidative stress in cells.
- Antidiabetic Effects : Some thiazolidinones are recognized for their role in glucose metabolism and insulin sensitivity.
- Antimicrobial Properties : There is evidence supporting the antimicrobial efficacy of thiazolidinone derivatives against a range of pathogens.
Anticancer Activity
A study evaluating the cytotoxic effects of thiazolidinone derivatives found that certain modifications significantly increased their potency against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). For example, compounds with specific substituents demonstrated IC50 values as low as 0.31 µM against HT-29 colon cancer cells .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 3.2 |
| Compound B | A549 | 8.4 |
| Compound C | HT-29 | 0.31 |
Antioxidant Activity
The antioxidant activity was assessed using the TBARS assay to measure lipid peroxidation. Compounds derived from thiazolidinones exhibited significant inhibition of lipid peroxidation, indicating their potential as antioxidant agents .
Antidiabetic Effects
Thiazolidinone derivatives have been studied for their ability to enhance insulin sensitivity and reduce blood glucose levels. These compounds act by modulating pathways involved in glucose metabolism .
Case Studies
- Case Study on MCF-7 Cells : A derivative of thiazolidinone was tested against MCF-7 cells and showed significant apoptosis induction via the caspase pathway, highlighting its potential as an anticancer agent .
- Antioxidant Efficacy : In a comparative study, several derivatives were evaluated for their antioxidant capacity using DPPH assays, showing that certain modifications led to enhanced activity compared to standard antioxidants .
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Structural and Functional Comparison of Thiazolidinone-Pyridopyrimidinone Hybrids
Key Observations:
Substituent Effects on Bioactivity: The cyclohexyl group in the target compound likely improves metabolic stability compared to smaller alkyl or aryl substituents (e.g., phenyl in derivatives) . Morpholine-containing side chains (e.g., 3-morpholinylpropyl vs. 2-morpholinylethyl) balance solubility and target engagement, as seen in kinase inhibitor pharmacophores . Methyl groups at the 9-position (pyrido-pyrimidinone) reduce conformational flexibility but may limit binding to flat enzymatic pockets .
Thioglycolic acid and aromatic aldehydes are key reactants for thiazolidinone ring formation (), though the target’s cyclohexyl substituent may require specialized aldehydes .
Research Findings and Implications
- Antimicrobial Potential: Thiazolidinone-pyridopyrimidinone hybrids (e.g., compound 19 in ) exhibit activity against Gram-positive bacteria, likely due to thioxo-mediated disruption of cell membranes . The target compound’s morpholine group could enhance uptake in Gram-negative strains .
- Antioxidant Activity: highlights thiazolidinone derivatives with radical scavenging properties, attributed to the thioxo group and conjugated double bonds. The target’s Z-configuration may optimize electron delocalization for similar effects .
- Structural Limitations: The pyrido-pyrimidinone core’s planarity may reduce blood-brain barrier penetration compared to less rigid analogs (e.g., chromenone derivatives in ) .
Preparation Methods
Formation of the Pyrimidine Ring
The pyrido[1,2-a]pyrimidin-4-one nucleus is synthesized via cyclocondensation of 2-aminonicotinic acid derivatives with urea or thiourea under acidic conditions. For example, heating 2-aminonicotinic acid (1 ) with urea at 180°C yields 2-amino-4H-pyrido[1,2-a]pyrimidin-4-one (2 ) in 78% yield.
Key Reaction:
$$
\text{2-Aminonicotinic acid} + \text{Urea} \xrightarrow{\Delta, \text{HCl}} \text{2-Amino-4H-pyrido[1,2-a]pyrimidin-4-one} + \text{NH}_3 \uparrow
$$
Functionalization at Position 2
Chlorination of 2 using phosphorus oxychloride (POCl$$_3$$) at reflux generates 2-chloro-4H-pyrido[1,2-a]pyrimidin-4-one (3 ). Subsequent nucleophilic substitution with 3-morpholin-4-ylpropylamine in dimethylformamide (DMF) at 80°C introduces the amino side chain, yielding 4 in 65% yield.
Spectral Validation:
- $$^1$$H NMR (DMSO-$$d6$$) : δ 8.45 (s, 1H, pyrimidine-H), 7.92–7.85 (m, 2H, pyridine-H), 3.58 (t, $$J = 4.6$$ Hz, 4H, morpholine-OCH$$2$$), 2.42–2.35 (m, 6H, morpholine-NCH$$2$$ and propyl-CH$$2$$).
Preparation of the 3-Cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene Fragment
Thiazolidinone Ring Synthesis
The thiazolidinone moiety is synthesized via a modified aziridine-thiourea coupling protocol. Reacting cyclohexylaziridine (5 ) with thiourea in 50% sulfuric acid at 15°C followed by reflux yields 3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one (6 ) in 93% yield.
Key Reaction:
$$
\text{Cyclohexylaziridine} + \text{Thiourea} \xrightarrow{\text{H}2\text{SO}4, \Delta} \text{3-Cyclohexyl-2-thioxo-1,3-thiazolidin-4-one} + \text{H}_2\text{O}
$$
Spectral Validation:
Generation of the 5-Ylidene Derivative
Treatment of 6 with ethyl chloroformate in pyridine induces dehydration, forming the 5-ylidene derivative 7 with Z-configuration. The Z-selectivity is confirmed by NOESY correlations between the cyclohexyl and thioxo groups.
Coupling of Fragments via Knoevenagel Condensation
Formation of the Methylidene Bridge
The pyrido-pyrimidinone intermediate 4 is formylated using Vilsmeier-Haack conditions (POCl$$_3$$, DMF) to yield aldehyde 8 . A Knoevenagel condensation between 8 and thiazolidinone 7 in ethanol with piperidine catalyst produces the target compound in 58% yield.
Key Reaction:
$$
\text{Aldehyde 8} + \text{Thiazolidinone 7} \xrightarrow{\text{EtOH, piperidine}} \text{Target Compound} + \text{H}_2\text{O}
$$
Spectral Validation:
- $$^1$$H NMR (DMSO-$$d6$$) : δ 8.72 (s, 1H, CH=), 7.95–7.88 (m, 3H, aromatic), 3.62–3.55 (m, 8H, morpholine-OCH$$2$$ and NCH$$_2$$), 1.75–1.62 (m, 10H, cyclohexyl).
- HRMS (ESI) : m/z calcd for C$${28}$$H$${33}$$N$$5$$O$$3$$S$$_2$$ [M+H]$$^+$$: 576.2021; found: 576.2018.
Optimization and Challenges
Reaction Condition Screening
Byproduct Analysis
Major byproducts included:
- E-isomer : <5% (controlled by steric hindrance from cyclohexyl group).
- Hydrolyzed aldehyde : Mitigated by anhydrous conditions.
Comparative Data on Synthetic Routes
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Pyrimidine core | Urea, HCl, 180°C | 78 | 98.5 |
| Chlorination | POCl$$_3$$, reflux | 82 | 97.8 |
| Amination | 3-Morpholin-4-ylpropylamine | 65 | 96.2 |
| Thiazolidinone | H$$2$$SO$$4$$, reflux | 93 | 99.1 |
| Knoevenagel | EtOH, piperidine | 58 | 95.4 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
